![molecular formula C14H23NO4 B2421028 2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid CAS No. 233745-94-3](/img/structure/B2421028.png)
2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid is a versatile organic compound with a complex structure, primarily utilized in advanced chemical research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized via multiple synthetic routes, often starting with the formation of the piperidine ring. Subsequent steps typically involve the introduction of the vinyl group and the addition of the acetic acid side chain under controlled conditions. Reaction conditions frequently involve catalysts like palladium or nickel, with solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production might scale up these synthetic routes, emphasizing cost-efficiency and yield optimization. Reactions are often performed in large reactors with rigorous control over temperature and pressure to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of reactions:
Oxidation: Can be oxidized to form various carboxyl and ketone derivatives.
Reduction: The ethenyl group is a typical site for hydrogenation, yielding saturated analogs.
Substitution: The piperidine ring allows for nucleophilic substitution reactions, leading to diverse derivatives.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions usually occur in organic solvents under controlled temperature and pH conditions.
Major Products
Oxidation products often include ketones and carboxylic acids.
Reduction usually results in fully hydrogenated piperidine derivatives.
Substitution reactions yield a wide range of functionalized piperidine compounds.
Scientific Research Applications
2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid finds applications across various scientific domains:
Chemistry: Used as a building block for complex molecule synthesis.
Biology: Utilized in the study of receptor-ligand interactions due to its piperidine structure.
Medicine: Potential lead compound in drug discovery for its bioactive piperidine framework.
Industry: Employed in the manufacture of fine chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action hinges on its interaction with specific molecular targets, primarily through the piperidine ring. It binds to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting cellular pathways and physiological responses.
Comparison with Similar Compounds
2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid stands out due to its unique structural combination of a piperidine ring with ethenyl and acetic acid functionalities. Similar compounds include:
2-[(3R,4S)-3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid: Differing by the substitution of the ethenyl group with a hydroxyl group.
2-[(3R,4S)-3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid: Featuring a methyl group instead of the ethenyl group.
2-[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid: Lacking the tert-butyl carbamate group.
Properties
IUPAC Name |
2-[(3R,4S)-3-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-10-9-15(13(18)19-14(2,3)4)7-6-11(10)8-12(16)17/h5,10-11H,1,6-9H2,2-4H3,(H,16,17)/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJUYAJAEKYFNH-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C=C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C=C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyethyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2420946.png)
![1-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2420947.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylpropyl)acetamide](/img/structure/B2420948.png)
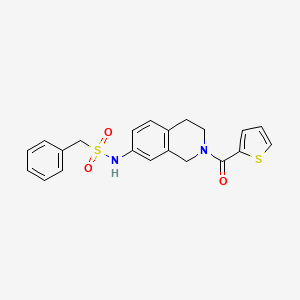
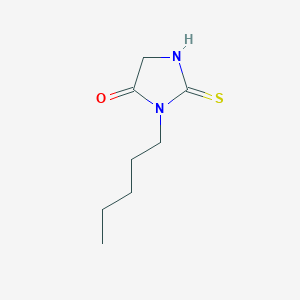
![1-[(E)-4-(Dimethylamino)but-2-enoyl]-4-methylpiperidine-4-carbonitrile](/img/structure/B2420955.png)
![1-cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea](/img/structure/B2420956.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2420959.png)
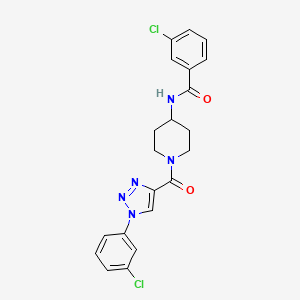
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2420963.png)
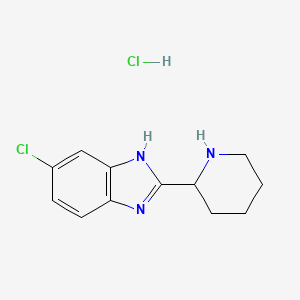
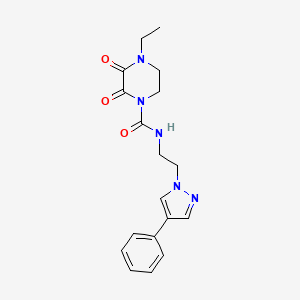

![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2420968.png)
